molecular formula C20H15N3O3S B2451726 ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE CAS No. 881932-63-4

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B2451726
CAS No.: 881932-63-4
M. Wt: 377.42
InChI Key: ARHIAHGZCYVCHA-UHFFFAOYSA-N
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Description

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a versatile chemical compound used in scientific research. It exhibits diverse properties, making it valuable for various applications such as drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves the condensation of 2-aminobenzenethiol with quinoline-2-carboxylic acid under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in material science for the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole Derivatives: These compounds share a similar benzothiazole moiety and exhibit a range of biological activities, including antimicrobial and anticancer properties.

    Indole Derivatives: Indole-based compounds are known for their diverse biological activities and are used in drug development and organic synthesis.

Uniqueness

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific combination of quinoline and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(quinoline-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-2-26-19(25)13-8-9-15-17(11-13)27-20(22-15)23-18(24)16-10-7-12-5-3-4-6-14(12)21-16/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIAHGZCYVCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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